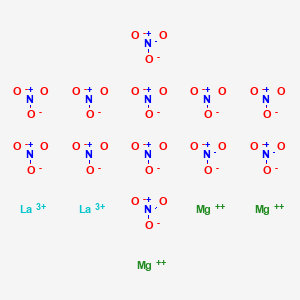
Lithium nitrite
Übersicht
Beschreibung
Lithium nitrite is the lithium salt of nitrous acid, with the chemical formula LiNO₂. This compound is hygroscopic and highly soluble in water. It appears as white, hygroscopic crystals and has a molar mass of 52.9465 g/mol. This compound is primarily used as a corrosion inhibitor in mortar and has applications in the production of explosives due to its ability to nitrosate ketones under specific conditions .
Synthetic Routes and Reaction Conditions:
- Lithium nitrate (LiNO₃) undergoes thermal decomposition above 500°C to yield this compound and oxygen:
Thermal Decomposition: 2LiNO3→2LiNO2+O2
this compound can also be prepared by reacting nitric oxide (NO) with lithium hydroxide (LiOH):Reaction with Nitric Oxide: 4NO+2LiOH→2LiNO2+N2O+H2O
6NO+4LiOH→4LiNO2+N2+2H2O
Industrial Production Methods:
Crystallization: this compound crystals can be obtained by reacting lithium sulfate and barium nitrite in an aqueous solution.
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions. For example, it can be oxidized to lithium nitrate.
Substitution Reactions: this compound can participate in substitution reactions, particularly in the nitrosation of ketones.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and other strong oxidizers.
Reducing Agents: Reducing agents such as lithium hydroxide can be used in the preparation of this compound.
Major Products:
Oxidation: Lithium nitrate (LiNO₃) is a major product formed from the oxidation of this compound.
Reduction: Nitrous oxide (N₂O) and water (H₂O) are products formed during the reduction of this compound.
Wissenschaftliche Forschungsanwendungen
Lithium nitrite has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, including the nitrosation of ketones.
Biology: this compound’s role as a corrosion inhibitor makes it valuable in biological research involving metal equipment.
Industry: It is widely used in the construction industry as a corrosion inhibitor in mortar and concrete.
Wirkmechanismus
The mechanism by which lithium nitrite exerts its effects involves its interaction with molecular targets and pathways:
Corrosion Inhibition: this compound acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation.
Vergleich Mit ähnlichen Verbindungen
Sodium Nitrite (NaNO₂): Similar to lithium nitrite, sodium nitrite is also a nitrite salt used in various industrial applications.
Potassium Nitrite (KNO₂): Another nitrite salt with similar properties and applications.
Uniqueness:
Solubility: this compound is exceptionally soluble in absolute alcohol, unlike potassium nitrite, which is not very soluble.
Crystallization: The crystallization process of this compound is unique due to its ability to form needle-shaped crystals that are highly pure.
This compound’s unique properties and versatile applications make it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
lithium;nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNHOWMYUQKKTI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].N(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiNO2 | |
| Record name | lithium nitrite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_nitrite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884518 | |
| Record name | Lithium nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
53.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13568-33-7 | |
| Record name | Nitrous acid, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013568337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrous acid, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium nitrite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)



